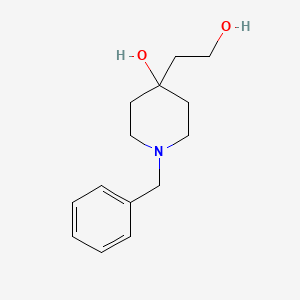![molecular formula C24H18N6O B2677460 2-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891101-72-7](/img/structure/B2677460.png)
2-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as NMR . For instance, the structure of a related compound was determined using 1H NMR and 13C NMR . The crystal structure of another related compound was determined to be monoclinic .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of new coordination complexes . For example, by using a similar compound as a building block, six new coordination complexes were generated based on the Zn(II)/Cd(II) halide system .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as melting point determination and NMR . For instance, the melting point of a related compound was determined to be 95 °C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds, which have enormous applications in medicinal and pharmaceutical chemistry . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities .
Development of RORγt Inverse Agonists
The compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses, and its inverse agonists have potential therapeutic applications in autoimmune diseases.
Development of PHD-1 Inhibitors
The compound can act as PHD-1 inhibitors . PHD-1 is a prolyl hydroxylase domain protein that regulates hypoxia-inducible factor (HIF), and its inhibitors have potential applications in the treatment of ischemic diseases.
Development of JAK1 and JAK2 Inhibitors
The compound can act as inhibitors for JAK1 and JAK2 . JAK1 and JAK2 are members of the Janus kinase family, which play a key role in cytokine signaling. Inhibitors of these kinases have potential applications in the treatment of inflammatory and autoimmune diseases.
Treatment of Cardiovascular Disorders
The compound is utilized in the treatment of cardiovascular disorders . Cardiovascular disorders are a class of diseases that involve the heart or blood vessels, and they are the leading cause of death globally.
Treatment of Type 2 Diabetes
The compound is utilized in the treatment of type 2 diabetes . Type 2 diabetes is a chronic condition that affects the way the body processes blood sugar (glucose).
Treatment of Hyperproliferative Disorders
The compound is utilized in the treatment of hyperproliferative disorders . Hyperproliferative disorders are conditions characterized by an excessive rate of cell division, leading to a rapid increase in cell numbers.
Applications in Material Sciences
These types of compounds have various applications in the material sciences fields as well . They can be used in the development of new materials with unique properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the research of similar compounds often involve the design and synthesis of new derivatives with enhanced biological activities . For instance, the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives, along with their diverse pharmacological activities, have been compiled .
Propiedades
IUPAC Name |
2-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O/c1-16-6-2-3-7-19(16)24(31)26-18-11-9-17(10-12-18)20-13-14-22-27-28-23(30(22)29-20)21-8-4-5-15-25-21/h2-15H,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKDKXVMNPRJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2677377.png)
![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2677378.png)
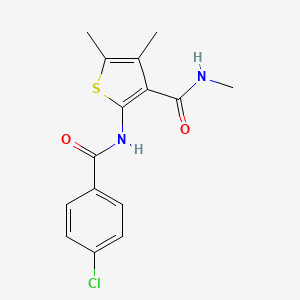
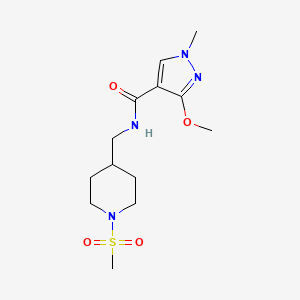
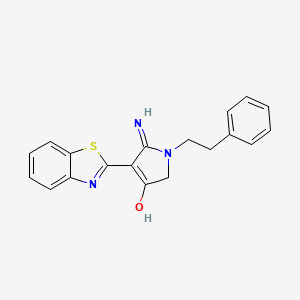
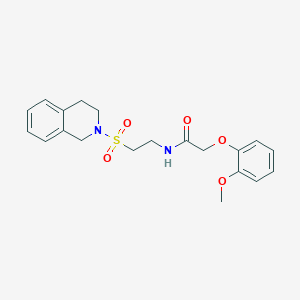

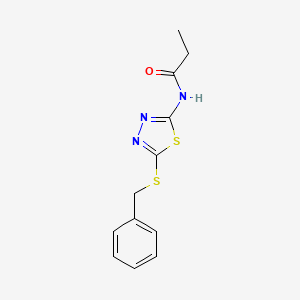
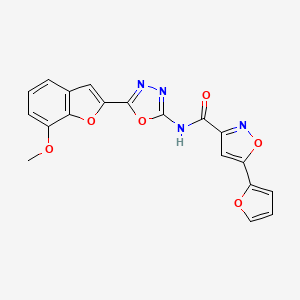
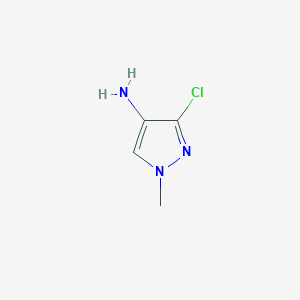
![5-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2677393.png)
![N-[(5-methylfuran-2-yl)methyl]docosanamide](/img/structure/B2677394.png)
![3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2677395.png)
